molecular formula C12H16ClNO3 B3106961 4-(4-Piperidinyloxy)benzoic acid hydrochloride CAS No. 1609396-09-9

4-(4-Piperidinyloxy)benzoic acid hydrochloride

Cat. No. B3106961
CAS RN: 1609396-09-9
M. Wt: 257.71
InChI Key: NHTKIPKHDVKBJY-UHFFFAOYSA-N
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Description

“4-(4-Piperidinyloxy)benzoic acid hydrochloride” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H15NO3.ClH. The InChI code is 1S/C12H15NO3.ClH/c14-12(15)9-1-3-10(4-2-9)16-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2,(H,14,15);1H .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature. Its molecular weight is 257.72 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Metabolism and Drug Development

4-(4-Piperidinyloxy)benzoic acid hydrochloride plays a role in the oxidative metabolism of novel antidepressants, such as Lu AA21004, which is under development for treating major depressive disorders. The compound is involved in the formation of various metabolites through enzymatic reactions catalyzed by cytochromes like CYP2D6, CYP2C9, and CYP3A4/5, among others. These findings highlight its significance in drug metabolism studies, providing insights into the pharmacokinetics and safety profiles of new therapeutic agents (Hvenegaard et al., 2012).

Phytochemical Studies

Research on Piper species has identified various benzoic acid derivatives, including compounds structurally related to this compound. These studies shed light on the diverse phytochemical compositions of plants and their potential biological activities, such as cytotoxic effects against certain cell lines. This area of research contributes to the discovery of new natural products with therapeutic potential (Flores et al., 2008).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, derivatives of benzoic acid, similar to this compound, are used as dopants in the synthesis of conductive polymers such as polyaniline. These studies explore the electrical properties of doped polymers and their potential applications in advanced technologies, highlighting the versatility of benzoic acid derivatives in designing new materials (Amarnath & Palaniappan, 2005).

Antimicrobial and Antiparasitic Research

Investigations into the antimicrobial and antiparasitic activities of Piper species have led to the identification of prenylated benzoic acid derivatives, which bear structural similarities to this compound. These compounds exhibit significant activities against various pathogens, offering insights into the development of new antiparasitic and antimicrobial agents and highlighting the medicinal potential of benzoic acid derivatives (Flores et al., 2009).

Analytical Chemistry

In analytical chemistry, derivatives of this compound are utilized in the development of new methods for the separation and determination of complex mixtures in pharmaceutical formulations. This research is crucial for ensuring the quality and safety of medicinal products, demonstrating the importance of such compounds in analytical methodologies (Vojta et al., 2015).

properties

IUPAC Name

4-piperidin-4-yloxybenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-12(15)9-1-3-10(4-2-9)16-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTKIPKHDVKBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609396-09-9
Record name Benzoic acid, 4-(4-piperidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(piperidin-4-yloxy)benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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